molecular formula C13H16ClN3O2 B2737252 4-(chloroacetyl)-N-phenylpiperazine-1-carboxamide CAS No. 923125-02-4

4-(chloroacetyl)-N-phenylpiperazine-1-carboxamide

Cat. No.: B2737252
CAS No.: 923125-02-4
M. Wt: 281.74
InChI Key: HCMUFRJGPVGTSD-UHFFFAOYSA-N
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Description

4-(Chloroacetyl)-N-phenylpiperazine-1-carboxamide, also known as 4-CAPC, is a synthetic compound that is used in scientific research and development. It is a derivative of piperazine and is structurally related to many other compounds such as phenylpiperazines, piperidines, and piperazines. 4-CAPC has been used in a variety of scientific applications, including drug design, drug delivery, and drug discovery.

Scientific Research Applications

Synthesis and Chemical Transformations

  • The study by El-Khawaga et al. (2009) focused on the synthesis of imidazopyrazolopyrimidines, pyrazolopyrimidopyrimidines, and pyrazolopyrimidothiazines through chloroacylation and subsequent reactions, highlighting methodologies potentially applicable to related compounds (El-Khawaga et al., 2009).

Biological Evaluation and Potential Therapeutic Applications

  • Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, demonstrating the therapeutic potential of structurally similar compounds in oncology and inflammation (Rahmouni et al., 2016).
  • Zítko et al. (2013) explored the antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides, underscoring the significance of chemical modifications for enhancing biological activity against Mycobacterium tuberculosis (Zítko et al., 2013).
  • Edraki et al. (2015) developed N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives as β-secretase (BACE1) inhibitors, showcasing the role of chemical scaffolds in the development of treatments for neurodegenerative diseases (Edraki et al., 2015).

Properties

IUPAC Name

4-(2-chloroacetyl)-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2/c14-10-12(18)16-6-8-17(9-7-16)13(19)15-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMUFRJGPVGTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCl)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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